1H-Pyrazole-3-methanol,5-amino-1-(1-methylethyl)-
Overview
Description
“1H-Pyrazole-3-methanol,5-amino-1-(1-methylethyl)-” is a type of pyrazole derivative . Pyrazoles are a class of compounds that have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . They are characterized by a five-membered heterocyclic aromatic ring molecule comprising two nitrogen atoms and three carbon atoms .
Synthesis Analysis
Pyrazoles can be synthesized using various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach . For instance, a silver-mediated [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane as “CNN” building block to terminal alkynes provides pyrazoles .Molecular Structure Analysis
The molecular structure of “1H-Pyrazole-3-methanol,5-amino-1-(1-methylethyl)-” can be represented as a 2D Mol file or as a computed 3D SD file . It is a simple doubly unsaturated five-membered heterocyclic aromatic ring molecule comprising two nitrogen atoms at positions 1- and 2- and three carbon atoms .Chemical Reactions Analysis
Pyrazoles have been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . For example, 5-Amino-3-methyl-1-phenylpyrazole reacts with 6-methyl-4-oxo-4 H - 1-benzopyran-3-carboxaldehyde to yield 5- (2-hydroxy-5-methylbenzoyl)-3-methyl-1-phenyl-1 H -pyrazolo [3,4- b ]pyridine and 2-methoxy-6-methyl-3- (3-methyl-1-phenylpyrazol-5-ylaminomethylene)chroman-4-one .Scientific Research Applications
Eco-friendly Synthesis of Pyrazolic Derivatives
Research highlights the development of an economical and eco-friendly synthesis strategy for pyrazolic derivatives, emphasizing the synthesis of pyrazolyl α-amino esters through computational and experimental methods. These compounds show promise as active biomolecules, achieved through O-alkylation reactions under various conditions, with the structures confirmed by 1H NMR, 13C NMR, and MS techniques. The study provides a foundation for accessing new biomolecules with potential medicinal applications, demonstrating the compound's versatility in synthesis and its potential in drug development (Mabrouk et al., 2020).
Supramolecular Materials from Hydrogen-Bonded Pyrazoles
Investigation into 1H-pyrazoles reveals their ability to form diverse supramolecular materials through hydrogen bonding. This study showcases how the thermal stability, fluorescence, and hydrogen-bonding capabilities of 3,5-dimethyl-4-(4-X-phenyl)-1H-pyrazoles vary significantly based on the terminal substituent, leading to different supramolecular structures. These findings suggest potential applications in material science and engineering, particularly in the design of new materials with tailored properties for various applications (Moyano et al., 2021).
Antibacterial and Antioxidant Activities of Pyrazole Derivatives
A study on tri-substituted pyrazoles emphasizes their importance in heterocyclic chemistry due to their significant biological and pharmacological activities. The research outlines the synthesis of new pyrazole derivatives and their moderate antibacterial and antioxidant activities, suggesting their potential use in medicinal chemistry for developing new therapeutic agents (Lynda, 2021).
Safety And Hazards
Future Directions
Given the wide range of applications of pyrazoles in various fields of science, there is a rise in the significance of designing novel pyrazoles, disclosing innovative routes for synthesizing pyrazoles, examining different potencies of pyrazoles, and seeking for potential applications of pyrazoles . This suggests that future research in this area will likely focus on these aspects.
properties
IUPAC Name |
(5-amino-1-propan-2-ylpyrazol-3-yl)methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N3O/c1-5(2)10-7(8)3-6(4-11)9-10/h3,5,11H,4,8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQOVBBBPKDSTRG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C(=CC(=N1)CO)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1H-Pyrazole-3-methanol,5-amino-1-(1-methylethyl)- |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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